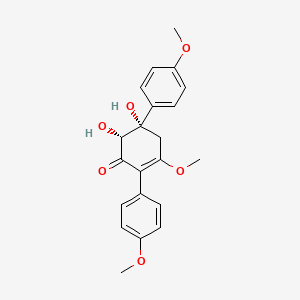
gliocladinin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
gliocladinin A is a natural product found in Gliocladium, Ophiocordyceps sinensis, and Sphaerostilbella with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Gliocladinin A has garnered attention for its potential as an anticancer agent. Research indicates that compounds derived from Gliocladium species exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that gliocladinins can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for drug development targeting malignancies.
Case Study: Cytotoxic Activity
A study investigating the effects of this compound on different cancer cell lines revealed significant cytotoxicity, with IC₅₀ values indicating its potency against several types of cancer cells, including hepatocellular carcinoma and laryngeal carcinoma. The compound's mechanism of action is believed to involve the modulation of oncogenic pathways, leading to reduced tumor growth and enhanced apoptosis.
| Cancer Type | Cell Line | IC₅₀ Value |
|---|---|---|
| Hepatocellular Carcinoma | HepG2 | 0.12 μM |
| Laryngeal Carcinoma | Hep-2 | 0.18 mM |
Antifungal Activity
In addition to its anticancer properties, this compound exhibits antifungal activity. It has been isolated from Gliocladium species and tested against various fungal pathogens, demonstrating effectiveness in inhibiting their growth.
Case Study: Ocular Infection
A notable case involved a patient with an ocular infection caused by Gliocladium species. Following the identification of the fungal pathogen through microbiological examination, treatment with topical antifungal agents was initiated. The patient's condition improved significantly after treatment, highlighting the therapeutic potential of compounds like this compound in managing fungal infections.
Agricultural Applications
The biocontrol potential of this compound extends to agriculture, where it can be utilized as a natural pesticide or fungicide. Its ability to inhibit pathogenic fungi makes it a candidate for developing environmentally friendly agricultural practices.
Research Findings
Research has indicated that gliocladinins can effectively suppress fungal pathogens in crops, promoting healthier plant growth and reducing reliance on synthetic chemicals. This application is particularly relevant in sustainable agriculture efforts aimed at minimizing chemical usage while maintaining crop yields.
Key Mechanisms:
- Induction of apoptosis in cancer cells
- Inhibition of cell proliferation
- Disruption of fungal cell wall synthesis
Propiedades
Fórmula molecular |
C21H22O6 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(5S,6R)-5,6-dihydroxy-3-methoxy-2,5-bis(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H22O6/c1-25-15-8-4-13(5-9-15)18-17(27-3)12-21(24,20(23)19(18)22)14-6-10-16(26-2)11-7-14/h4-11,20,23-24H,12H2,1-3H3/t20-,21-/m0/s1 |
Clave InChI |
GZSCQNISHIIIPB-SFTDATJTSA-N |
SMILES isomérico |
COC1=C(C(=O)[C@@H]([C@](C1)(C2=CC=C(C=C2)OC)O)O)C3=CC=C(C=C3)OC |
SMILES canónico |
COC1=C(C(=O)C(C(C1)(C2=CC=C(C=C2)OC)O)O)C3=CC=C(C=C3)OC |
Sinónimos |
gliocladinin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















